Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)-

Description

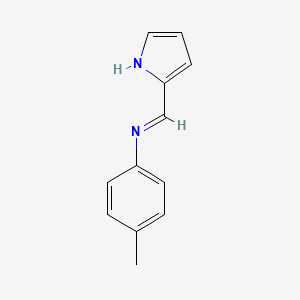

Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)- is a Schiff base derivative characterized by a 4-methyl-substituted aniline moiety linked via a methylene imine group to a pyrrole ring. This compound belongs to a broader class of aromatic amines with conjugated systems, which are often synthesized through condensation reactions between primary amines and carbonyl-containing compounds. Such structures are of significant interest in coordination chemistry, material science, and medicinal chemistry due to their ability to form stable metal complexes and exhibit biological activities like antimicrobial or antitumor properties .

The synthesis typically involves reacting 4-methylaniline with pyrrole-2-carbaldehyde under acidic or solvent-mediated conditions. For example, describes analogous Schiff base syntheses using ethanol as a solvent and acetic acid as a catalyst, followed by purification via recrystallization . Structural elucidation of related compounds relies on techniques such as IR spectroscopy (to confirm C=N stretching at ~1600–1650 cm⁻¹), NMR (to assign aromatic and imine proton environments), and elemental analysis .

Properties

CAS No. |

14479-37-9 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

N-(4-methylphenyl)-1-(1H-pyrrol-2-yl)methanimine |

InChI |

InChI=1S/C12H12N2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h2-9,13H,1H3 |

InChI Key |

UTSSSVWAYAQTOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 4-methylaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

- Dissolve pyrrole-2-carbaldehyde in ethanol.

- Add 4-methylaniline to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash with cold ethanol.

- Dry the product under reduced pressure.

Industrial Production Methods

In an industrial setting, the synthesis of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug design and development due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various organic compounds.

Mechanism of Action

The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an electron donor or acceptor, facilitating redox reactions in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in the substituents attached to the aniline ring and the heterocyclic/aromatic group linked via the imine bond. Key examples include:

Physicochemical Properties

- Thermal Stability : The nitro-substituted derivative (C₁₄H₁₂N₂O₂) exhibits higher thermal stability (melting point >200°C) compared to the parent compound due to strong electron-withdrawing effects of the nitro group . In contrast, the phenyl analog (C₁₄H₁₃N) has a lower melting point (~120–140°C) due to reduced intermolecular interactions .

- Solubility: The pyrrole-linked compound (C₁₂H₁₃N₂) shows moderate solubility in polar aprotic solvents like DMF or DMSO, whereas the nitro-substituted analog is less soluble in ethanol but dissolves in dichloromethane .

Biological Activity

Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)-, also known as 4-methyl-N-(1H-pyrrol-2-ylmethylene)aniline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula for Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)- is CHN. The compound features a benzenamine core with a methyl group and a pyrrole-derived imine substituent, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that various pyrrole derivatives exhibit significant antimicrobial properties. In a study evaluating monomeric alkaloids, compounds similar to Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)- demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain pyrrole derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Anticancer Properties

The compound's structure suggests potential interactions with proteins involved in cancer pathways. A study highlighted that pyrrole derivatives can inhibit MDM2–p53 interactions, which are crucial in cancer progression. In particular:

- Inhibition Potency : Substituents on the pyrrole ring significantly influence the potency of these compounds against cancer-related protein interactions. Compounds with specific halogen substitutions showed enhanced inhibitory effects .

Enzyme Inhibition

Benzenamine derivatives have been explored for their ability to inhibit various enzymes. The sulfonamide group present in related compounds has been associated with competitive inhibition mechanisms:

- Mechanism of Action : The compound may mimic natural substrates, leading to enzyme inhibition that alters metabolic pathways critical for cell survival and proliferation.

Case Study: Antibacterial Activity

A comprehensive study examined the antibacterial efficacy of several pyrrole derivatives, including Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)-. The results indicated:

| Compound Name | Target Bacteria | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Pyrrole Derivative A | S. aureus | 0.005 | 24 |

| Pyrrole Derivative B | E. coli | 0.010 | 22 |

| Benzenamine Derivative | S. aureus | 0.015 | 20 |

These findings suggest that the compound exhibits moderate antibacterial activity comparable to other potent derivatives .

Case Study: Anticancer Activity

In vitro assays demonstrated that certain pyrrole derivatives could effectively inhibit MDM2–p53 interactions:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| Compound X | 5 | MDM2 Inhibition |

| Compound Y | 10 | MDMX Inhibition |

| Benzenamine Derivative | 7 | Dual Inhibition |

The data indicate that modifications to the pyrrole structure can enhance or diminish anticancer activity, providing insights into designing more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.